Pterosterone

Description

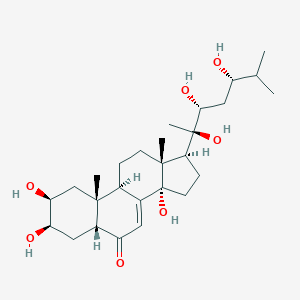

Structure

3D Structure

Propriétés

Numéro CAS |

18089-44-6 |

|---|---|

Formule moléculaire |

C27H44O7 |

Poids moléculaire |

480.6 g/mol |

Nom IUPAC |

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5S)-2,3,5-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O7/c1-14(2)18(28)12-23(32)26(5,33)22-7-9-27(34)16-10-19(29)17-11-20(30)21(31)13-24(17,3)15(16)6-8-25(22,27)4/h10,14-15,17-18,20-23,28,30-34H,6-9,11-13H2,1-5H3/t15-,17-,18-,20+,21-,22-,23+,24+,25+,26+,27+/m0/s1 |

Clé InChI |

UMMBJCYNGLCGEF-OAUIFJKNSA-N |

SMILES |

CC(C)C(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)O |

SMILES isomérique |

CC(C)[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)O |

SMILES canonique |

CC(C)C(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

Pterosterone: A Technical Guide to Discovery, Isolation, and Analysis from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterosterone is a naturally occurring phytoecdysteroid, a class of polyhydroxylated steroids synthesized by plants.[1][2] These compounds are structural analogs of insect molting hormones (ecdysteroids) and play a significant role in plant defense mechanisms against phytophagous insects and nematodes.[3][4] this compound, specifically, has been identified in various plant species and is of growing interest to the scientific community for its potential pharmacological applications.[5] This technical guide provides an in-depth overview of the discovery of this compound in plants, detailed protocols for its extraction and purification, methods for structural elucidation, and a look into its potential biological signaling pathways.

Discovery and Plant Sources

The discovery of phytoecdysteroids began with the isolation of ponasterones A, B, and C from the leaves of Podocarpus nakaii.[1] This spurred further investigation into the plant kingdom for similar compounds. This compound has since been identified in a variety of plant families, particularly in ferns and certain angiosperms.[2][6] Its presence is not uniform, varying between plant species and even different organs within the same plant.[1]

Recent research has successfully isolated this compound from several species, confirming its distribution. For instance, it has been identified as a significant bioactive compound in the leaves of Vitex madiensis and has also been isolated from Vitex trifolia and the fern Acrostichum aureum.[5][6][7]

Table 1: Documented Plant Sources of this compound

| Plant Species | Family | Plant Part | Reference(s) |

| Vitex madiensis | Lamiaceae | Leaves | [5] |

| Vitex trifolia | Lamiaceae | Leaves | [7] |

| Vitex megapotamica | Lamiaceae | Not Specified | [7] |

| Acrostichum aureum | Pteridaceae | Aerial Parts | [6] |

| Gomphrena globosa | Amaranthaceae | Not Specified | [2] |

| Blandfordia punicea | Blandfordiaceae | Not Specified | [2] |

Isolation and Purification of this compound

The isolation of this compound, like other polar phytoecdysteroids, presents challenges due to its solubility properties, which are similar to sugars, making it difficult to separate from other polar plant constituents like chlorophylls, phenols, and amino acids.[1][8] The general procedure involves solvent extraction followed by a multi-step chromatographic purification process.[3][9]

General Experimental Workflow

The overall process for isolating this compound from plant material can be visualized as a multi-stage workflow, beginning with the raw plant material and concluding with the purified compound ready for analysis.

Caption: General workflow for the isolation and purification of this compound.

Protocol 1: Solvent Extraction

This protocol outlines a generalized method for obtaining a crude extract enriched with this compound from dried plant material.

-

Preparation: Air-dry the collected plant material (e.g., leaves of Vitex madiensis) at room temperature and grind it into a fine powder.[5]

-

Extraction: Macerate the powdered plant material in a suitable solvent such as methanol, ethanol, or ethyl acetate at room temperature for 24-72 hours.[1][5] The process can be repeated multiple times to ensure complete extraction. Modern techniques like ultrasonic-assisted extraction can improve efficiency.[10]

-

Filtration and Concentration: Filter the resulting mixture through Whatman No. 1 filter paper.[11] Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude extract.[10]

-

Defatting (Optional but Recommended): For extracts rich in non-polar compounds, a defatting step is crucial. The crude extract is partitioned between hexane and aqueous methanol (e.g., 80% MeOH). The more polar ecdysteroids, including this compound, will remain in the aqueous methanol phase.[12]

Protocol 2: Chromatographic Purification

Purification of the crude extract is typically achieved through a combination of chromatographic techniques.[3][13]

-

Initial Separation (Column Chromatography):

-

Adsorbent: Prepare a column with silica gel or alumina as the stationary phase.[9][13]

-

Loading: Adsorb the crude extract onto a small amount of silica gel and apply it to the top of the prepared column.[10]

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding ethyl acetate, dichloromethane, or methanol.[7][10]

-

Fraction Collection: Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing the target compound.[3][10]

-

-

Final Purification (HPLC):

-

Technique: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the method of choice for the final purification and quantification of this compound.[12][14]

-

Column: A C18 column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water or methanol and water.[11][14]

-

Detection: Detection is commonly performed using a UV detector, typically around 205 nm for phytosterols or 245-254 nm for ecdysteroids with a conjugated ketone system.[14]

-

Quantification: The concentration of this compound in a sample can be determined by comparing the peak area from the sample chromatogram to a calibration curve generated from pure this compound standards.[14]

-

Structural Elucidation

Once a pure compound is isolated, its chemical structure must be confirmed. This is accomplished using a combination of spectroscopic techniques.[5][15]

Protocol 3: Spectroscopic Analysis

-

Mass Spectrometry (MS):

-

Purpose: To determine the exact molecular weight and elemental formula of the isolated compound.

-

Method: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used. The resulting mass-to-charge ratio (m/z) of the molecular ion ([M+Na]⁺ or [M+H]⁺) provides the molecular weight with high accuracy.[6] For this compound (C₂₇H₄₄O₇), the expected molecular weight is approximately 480.6 g/mol .[2]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To determine the carbon-hydrogen framework of the molecule. NMR is the most powerful tool for elucidating the precise structure and stereochemistry of complex natural products.[15][16]

-

Methods:

-

¹H NMR: Provides information about the number of different types of protons and their neighboring environments.

-

¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.[17]

-

2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing connectivity. HMBC (Heteronuclear Multiple Bond Correlation) is particularly useful for identifying long-range correlations between protons and carbons, helping to piece the molecular structure together.[3][15] The combined data from these experiments allows for the unambiguous assignment of the this compound structure.[5][6]

-

-

-

Infrared (IR) Spectroscopy:

This compound and Cellular Signaling

While the precise signaling cascade for this compound in mammalian cells is an active area of research, its structural similarity to other steroid hormones provides a strong basis for a hypothesized mechanism of action. Steroid hormones typically exert their effects by modulating gene expression.[18][19]

Generalized Steroid Hormone Signaling Pathway

This compound, being lipophilic, is expected to passively diffuse across the cell membrane. In the cytoplasm, it would bind to a specific intracellular receptor, causing the dissociation of heat shock proteins and leading to receptor dimerization. This activated complex then translocates to the nucleus, where it binds to specific DNA sequences known as Hormone Response Elements (HREs), acting as a transcription factor to either activate or repress the expression of target genes.[19]

Caption: A generalized signaling pathway for steroid hormones like this compound.

This genomic pathway results in a relatively slow but sustained cellular response.[19] It is this mechanism that likely underlies many of the observed biological activities of phytoecdysteroids. Research into the specific receptors and target genes for this compound is essential for its development as a therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C27H44O7 | CID 441836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Into the world of steroids: A biochemical “keep in touch” in plants and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity and structure elucidation of this compound, a naturally occurring phytoecdysteroid isolated from the leaves of Vitex madiensis Oliv. (Lamiaceae): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. ijzi.net [ijzi.net]

- 12. academic.oup.com [academic.oup.com]

- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 14. thepharmajournal.com [thepharmajournal.com]

- 15. jchps.com [jchps.com]

- 16. use of nmr in structure ellucidation | PDF [slideshare.net]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 19. bio.libretexts.org [bio.libretexts.org]

The Pterosterone Question: A Technical Guide to Ecdysteroid Biosynthesis in Insects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pterosterone, a potent phytoecdysteroid, has garnered interest for its biological activities. However, a comprehensive review of current scientific literature reveals no evidence for a de novo biosynthetic pathway for this compound within insects. Instead, the central pathway of steroidogenesis in insects is dedicated to the production of ecdysone and its biologically active metabolite, 20-hydroxyecdysone (20E), which are the primary hormones regulating molting and metamorphosis. This technical guide provides an in-depth exploration of this core ecdysteroid biosynthesis pathway, addresses the likely dietary origin and potential metabolic fate of this compound in insects, and offers detailed experimental protocols for the study of ecdysteroids. Understanding this fundamental pathway is critical for research in insect physiology and the development of novel pest management strategies.

The Core of Insect Steroidogenesis: The Ecdysone Biosynthesis Pathway

Insects, being sterol auxotrophs, rely on dietary sterols, primarily cholesterol, as the precursor for ecdysteroid synthesis.[1][2] The biosynthesis of ecdysone from cholesterol is a multi-step process primarily occurring in the prothoracic gland (PG) and is catalyzed by a series of enzymes, many of which are encoded by the "Halloween genes," a group of cytochrome P450 (CYP) enzymes.[3][4]

The conversion of cholesterol to 20E can be broadly divided into two stages: the initial conversion of cholesterol to ecdysone in the prothoracic gland, and the final hydroxylation of ecdysone to 20E in peripheral tissues.[5][6]

From Cholesterol to Ecdysone: The Prothoracic Gland's Role

The initial steps of the pathway, often referred to as the "Black Box," involve the conversion of cholesterol to 5β-ketodiol. While not fully elucidated, this part of the pathway involves several key enzymes.[7][8] The subsequent terminal hydroxylation steps leading to ecdysone are well-characterized.

The key enzymatic steps are:

-

Cholesterol to 7-dehydrocholesterol (7dC): This initial conversion is catalyzed by the enzyme Neverland (Nvd).[4]

-

The "Black Box" Reactions: A series of oxidative modifications convert 7dC to 5β-diketol. This part of the pathway is not fully understood but involves enzymes such as Spook (Spo), Spookier (Spok), and Phantom (Phm).[4][7]

-

Terminal Hydroxylations: A cascade of hydroxylation reactions is carried out by three key Halloween genes:

Activation to 20-Hydroxyecdysone in Peripheral Tissues

Ecdysone, synthesized in the prothoracic gland, is released into the hemolymph and transported to peripheral tissues like the fat body and Malpighian tubules.[9] Here, it is converted to the more biologically active 20-hydroxyecdysone (20E) by the enzyme Shade (Shd), an ecdysone 20-monooxygenase.[10]

Figure 1: The canonical ecdysteroid biosynthesis pathway in insects.

Regulation of Ecdysteroid Biosynthesis

The synthesis of ecdysteroids is tightly regulated, primarily by the Prothoracicotropic hormone (PTTH), a neuropeptide released from the brain.[11][12] PTTH stimulates the prothoracic gland to produce and release ecdysone.[6] The release of PTTH itself is influenced by various internal and external cues, including nutritional status and developmental stage.[12]

Figure 2: Regulatory pathway of ecdysone synthesis by PTTH.

The Status of this compound in Insects

Current research strongly indicates that this compound is a phytoecdysteroid, synthesized by plants, likely as a defense mechanism against herbivorous insects. There is no substantive evidence for a dedicated de novo biosynthetic pathway for this compound in insects. It is plausible that insects ingest this compound through their diet. The metabolic fate of ingested this compound in insects is an area that warrants further investigation. It may be sequestered, metabolized into other compounds by detoxification enzymes, or potentially interact with the insect's own endocrine system.

Quantitative Data on Ecdysteroid Biosynthesis

Quantitative analysis of ecdysteroid titers and enzyme activities is crucial for understanding the dynamics of insect development. The following table summarizes representative quantitative data, although specific values can vary significantly depending on the insect species, developmental stage, and analytical method.

| Parameter | Organism/Tissue | Value | Method | Reference |

| 20E Titer (peak) | Drosophila melanogaster (late 3rd instar larva) | ~200 pg/mg | RIA | [13] |

| 20E Titer (commitment peak) | Drosophila melanogaster (3rd instar larva) | ~20-40 pg/mg | RIA | [13] |

| Ecdysone 20-hydroxylase (Shade) activity | Drosophila melanogaster (various tissues) | Varies with developmental stage | Enzymatic assay | [10] |

Experimental Protocols

Ecdysteroid Extraction and Quantification by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of ecdysteroids.[14]

5.1.1. Sample Preparation

-

Homogenize insect tissue or hemolymph in a suitable solvent (e.g., 80% methanol).

-

Centrifuge the homogenate to pellet debris.

-

Collect the supernatant containing the ecdysteroids.

-

The extract may be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.[15]

5.1.2. HPLC-MS/MS Analysis

-

Inject the purified extract onto a reverse-phase HPLC column (e.g., C18).

-

Elute the ecdysteroids using a gradient of water and an organic solvent (e.g., acetonitrile or methanol).

-

Detect and quantify the eluting ecdysteroids using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each ecdysteroid and monitoring for specific product ions after fragmentation.

Figure 3: General workflow for ecdysteroid analysis by HPLC-MS/MS.

Radioimmunoassay (RIA) for Ecdysteroids

RIA is a competitive binding assay that provides high sensitivity for the quantification of total ecdysteroids.

5.2.1. Principle A known quantity of radiolabeled ecdysteroid (tracer) competes with the unlabeled ecdysteroid in the sample for a limited number of binding sites on a specific antibody. The amount of bound radioactivity is inversely proportional to the concentration of unlabeled ecdysteroid in the sample.

5.2.2. General Protocol

-

Sample Preparation: Extract ecdysteroids from the biological sample as described for HPLC-MS/MS.

-

Assay Setup: In a series of tubes, combine:

-

Standard solutions of known ecdysteroid concentrations or the sample extract.

-

A constant amount of the specific anti-ecdysteroid antibody.

-

A constant amount of radiolabeled ecdysteroid (e.g., ³H-ecdysone).

-

-

Incubation: Incubate the mixture to allow competitive binding to reach equilibrium.

-

Separation: Separate the antibody-bound ecdysteroids from the free ecdysteroids. This can be achieved by precipitation of the antibody-antigen complex.

-

Counting: Measure the radioactivity in the bound fraction using a scintillation counter.

-

Calculation: Construct a standard curve by plotting the percentage of bound radioactivity against the known concentrations of the standards. Determine the ecdysteroid concentration in the samples by interpolating their percentage of bound radioactivity on the standard curve.[16]

Enzymatic Assay for Ecdysone 20-Hydroxylase (Shade)

This assay measures the activity of the enzyme responsible for converting ecdysone to 20E.

5.3.1. Protocol

-

Enzyme Source Preparation: Prepare a microsomal fraction from the peripheral tissues of the insect (e.g., fat body).

-

Reaction Mixture: Combine the microsomal preparation with a buffered solution containing:

-

A known concentration of ecdysone (substrate).

-

Radiolabeled ecdysone (e.g., ³H-ecdysone) as a tracer.

-

NADPH as a cofactor.

-

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Extraction: Stop the reaction and extract the steroids.

-

Separation and Quantification: Separate the substrate (ecdysone) from the product (20-hydroxyecdysone) using thin-layer chromatography (TLC) or HPLC.

-

Activity Calculation: Quantify the amount of radioactive 20-hydroxyecdysone formed to determine the enzyme activity.[10]

Conclusion and Future Directions

The biosynthesis of ecdysteroids, particularly ecdysone and 20-hydroxyecdysone, is a fundamental and well-conserved process in insects, crucial for their development and reproduction. While this compound is a biologically active ecdysteroid, current evidence points to its origin as a phytoecdysteroid, with no known de novo synthesis pathway in insects. For researchers and drug development professionals, a thorough understanding of the canonical ecdysteroid pathway, its regulation, and the methodologies for its study are paramount. Future research should focus on elucidating the "Black Box" of the early biosynthetic steps and investigating the metabolic fate and physiological effects of ingested phytoecdysteroids like this compound in various insect species. This knowledge will not only advance our understanding of insect endocrinology but may also unveil novel targets for the development of next-generation insecticides.

References

- 1. Sterol Regulation of Development and 20-Hydroxyecdysone Biosynthetic and Signaling Genes in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insect steroid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcriptional regulation of insect steroid hormone biosynthesis and its role in controlling timing of molting and metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cooperative Control of Ecdysone Biosynthesis in Drosophila by Transcription Factors Séance, Ouija Board, and Molting Defective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular and biochemical characterization of two P450 enzymes in the ecdysteroidogenic pathway of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Control of the insect metamorphic transition by ecdysteroid production and secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent studies on insect hormone metabolic pathways mediated by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Regulation of insect steroid hormone biosynthesis by innervating peptidergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prothoracicotropic hormone regulates developmental timing and body size in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discrete Pulses of Molting Hormone, 20-Hydroxyecdysone, During Late Larval Development of Drosophila melanogaster: Correlations With Changes in Gene Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A validated HPLC-MS/MS method for the simultaneous determination of ecdysteroid hormones in subminimal amounts of biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. phoenixbiotech.net [phoenixbiotech.net]

Pterosterone: A Comprehensive Technical Guide to its Natural Occurrence, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterosterone, a phytoecdysteroid, has garnered significant interest within the scientific community for its potential anabolic and adaptogenic properties, positioning it as a compound of interest for pharmaceutical and nutraceutical development. This technical guide provides an in-depth overview of the natural occurrence and distribution of this compound in various biological sources. It presents a compilation of quantitative data, details established experimental protocols for its extraction, isolation, and characterization, and visualizes key biological pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.

Natural Occurrence and Distribution

This compound is a naturally occurring steroid found in a variety of plant species and to a lesser extent, in some insects. Its distribution is not uniform and can vary significantly between different species, plant parts, and even the developmental stage of the organism.

Plant Sources

This compound has been identified in several families of plants, with a notable presence in ferns and flowering plants. Key plant species known to contain this compound include:

-

Vitex species: Members of the Vitex genus, such as Vitex pinnata and Vitex trifolia, have been reported to contain this compound, among other ecdysteroids. The concentration can vary depending on the specific species and the part of the plant analyzed.

-

Acrostichum aureum : This fern, commonly known as the golden leather fern, is another documented source of this compound.[1][2][3]

-

Gomphrena globosa : Also known as globe amaranth, this plant has been reported to contain this compound.[4][5][6]

-

Blandfordia punicea : The Tasmanian Christmas Bell is a flowering plant where this compound has been identified.[4]

-

Chenopodium quinoa : While 20-hydroxyecdysone is the most abundant ecdysteroid in quinoa seeds, this compound is also present in smaller quantities.[7][8] The concentration of ecdysteroids in quinoa can range from 138 to 570 µg/g of seed.[9] One study found that the 20-hydroxyecdysone content in quinoa seeds can be as high as 491 µg/g.[10][11]

Other Natural Sources

While predominantly found in plants, ecdysteroids, including compounds structurally similar to this compound, are insect molting hormones. Their presence in the plant kingdom is thought to be a defense mechanism against insect herbivores.

Quantitative Analysis of this compound and Related Ecdysteroids

The concentration of this compound and other ecdysteroids in natural sources can be highly variable. The following tables summarize the available quantitative data. It is important to note that the extraction methods, analytical techniques, and the plant material used (e.g., leaves, bark, seeds; fresh or dry weight) can significantly influence the reported values.

| Plant Species | Plant Part | Ecdysteroid(s) | Concentration | Reference(s) |

| Vitex scabra | Stem Bark | 20-hydroxyecdysone | 1.8% of extract | [12][13] |

| Vitex trifolia | Leaves | Steroids | Present (qualitative) | [14][15][16] |

| Vitex pinnata | Bark | This compound and other ecdysteroids | Present | [17] |

| Chenopodium quinoa | Seeds | Total Phytoecdysteroids | 138 - 570 µg/g | [9] |

| 20-hydroxyecdysone | 30 - 491 µg/g | [8][10][11] |

Note: The data presented is a compilation from various sources and should be interpreted with consideration for the different methodologies employed.

Experimental Protocols

The extraction, isolation, and identification of this compound from natural sources involve a series of sophisticated laboratory techniques.

Extraction

The initial step involves the extraction of crude compounds from the plant material.

Protocol: Soxhlet Extraction of this compound from Vitex trifolia Leaves

-

Sample Preparation: Air-dry fresh leaves of Vitex trifolia in the shade for 15-20 days and then grind them into a fine powder.

-

Defatting: Defat the powdered leaf material with petroleum ether using a Soxhlet apparatus. This step removes nonpolar compounds like fats and waxes.

-

Extraction: Subsequently, extract the defatted plant material with a more polar solvent such as ethanol or methanol using the Soxhlet apparatus.[15]

-

Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.[15]

Isolation and Purification

Column chromatography is a primary method for the isolation and purification of this compound from the crude extract.

Protocol: Column Chromatography for this compound Isolation

-

Stationary Phase: Prepare a chromatography column packed with silica gel (100-120 mesh).[18]

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common starting solvent system is a mixture of n-hexane and ethyl acetate (e.g., 8:2 v/v).[19] The polarity is gradually increased by increasing the proportion of ethyl acetate and then potentially introducing a more polar solvent like methanol.[18][19]

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.[19]

-

Pooling and Concentration: Combine the fractions that show a pure spot corresponding to this compound on the TLC plate and evaporate the solvent to obtain the isolated compound.

Characterization and Quantification

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both the quantification and purification of this compound.

Protocol: HPLC Analysis of this compound

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like methanol or acetonitrile is commonly employed.

-

Detection: UV detection at a wavelength of around 245 nm is suitable for ecdysteroids.

-

Quantification: For quantitative analysis, a calibration curve is generated using a pure this compound standard. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of isolated compounds. Both ¹H-NMR and ¹³C-NMR spectra are crucial for confirming the identity of this compound. The chemical shifts are compared with published data for this compound.[20][21][22][23]

3.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (480.6 g/mol ) and characteristic fragment ions.[4][24][25][26][27]

Signaling Pathways

Ecdysteroid Signaling in Insects

In insects, ecdysteroids like this compound exert their effects by binding to a nuclear receptor complex. This complex consists of the ecdysone receptor (EcR) and the ultraspiracle protein (USP), a homolog of the vertebrate retinoid X receptor (RXR).[28][29][30] Upon ligand binding, the EcR/USP heterodimer binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, thereby regulating their transcription. This signaling cascade controls key developmental processes such as molting and metamorphosis.[28][30]

Putative Anabolic Signaling in Vertebrates

In vertebrates, the anabolic effects of this compound are thought to be mediated through a different mechanism, as a direct vertebrate homolog of the EcR has not been identified. Evidence suggests that ecdysteroids may modulate the Akt/mTOR signaling pathway, a key regulator of muscle protein synthesis and cell growth. While the direct receptor for this compound in vertebrate muscle cells is still under investigation, the downstream effects point towards the activation of this pathway.[31][32][33][34]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. easpublisher.com [easpublisher.com]

- 4. This compound | C27H44O7 | CID 441836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicaljournal.org [chemicaljournal.org]

- 6. kristujayantijournal.com [kristujayantijournal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phytoecdysteroids and flavonoid glycosides among Chilean and commercial sources of Chenopodium quinoa: variation and correlation to physicochemical characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoa seeds leach phytoecdysteroids and other compounds with anti-diabetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoa seeds leach phytoecdysteroids and other compounds with anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ecdysteroids of Vitex scabra stem bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bipublication.com [bipublication.com]

- 16. Effects of Vitex trifolia L. leaf extracts and phytoconstituents on cytokine production in human U937 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Minor chemical constituents of Vitex pinnata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isolation of β-sitosterol diglucosyl caprate from Alpinia galanga - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. acgpubs.org [acgpubs.org]

- 21. spectrabase.com [spectrabase.com]

- 22. dev.spectrabase.com [dev.spectrabase.com]

- 23. researchgate.net [researchgate.net]

- 24. chemguide.co.uk [chemguide.co.uk]

- 25. diva-portal.org [diva-portal.org]

- 26. youtube.com [youtube.com]

- 27. m.youtube.com [m.youtube.com]

- 28. sdbonline.org [sdbonline.org]

- 29. researchgate.net [researchgate.net]

- 30. Ecdysone receptor - Wikipedia [en.wikipedia.org]

- 31. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Testosterone regulation of Akt/mTORC1/FoxO3a signaling in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Akt signalling through GSK-3β, mTOR and Foxo1 is involved in human skeletal muscle hypertrophy and atrophy - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Pterosterone and Related Phytoecdysteroids in Mammalian Cells: A Technical Guide

Abstract

Phytoecdysteroids, a class of polyhydroxylated steroids found in plants, have garnered significant interest for their diverse pharmacological activities in mammals, including anabolic, metabolic, and anti-inflammatory effects, often with a favorable safety profile. Pterosterone is a member of this class, though specific research on its biological activity in mammalian cells is limited. This technical guide provides an in-depth review of the known mechanisms and biological effects of the most-studied phytoecdysteroid, 20-hydroxyecdysone (20E), as a primary model to infer the potential activities of this compound. We detail the proposed signaling pathways, present quantitative data from key in vitro studies, and provide standardized experimental protocols for assessing the anabolic potential of these compounds in mammalian muscle cells. This document serves as a resource for researchers investigating the therapeutic potential of this compound and other phytoecdysteroids.

Introduction

This compound is a naturally occurring phytoecdysteroid, a plant-derived analog of insect molting hormones. Structurally similar to cholesterol-derived animal steroid hormones, phytoecdysteroids like this compound and the more extensively studied 20-hydroxyecdysone (20E) have demonstrated a range of beneficial pharmacological properties in mammalian systems without the androgenic side effects associated with traditional anabolic steroids.[1][2][3] These effects include the promotion of protein synthesis, enhancement of physical performance, and regulation of metabolic and inflammatory processes.[4][5]

A critical distinction in their mechanism of action is that phytoecdysteroids do not appear to bind to the classical nuclear androgen receptor in mammals.[4] Instead, their effects are mediated through alternative, non-genomic signaling pathways. Due to a scarcity of direct research on this compound, this guide will primarily leverage data from studies on 20-hydroxyecdysone to provide a comprehensive overview of the potential biological activities and mechanisms of action relevant to this class of compounds.

Anabolic Activity in Skeletal Muscle

The most prominent reported effect of phytoecdysteroids is their anabolic activity, characterized by an increase in muscle protein synthesis and hypertrophy. In vitro studies using murine C2C12 myotubes are the primary model for elucidating these effects.

Proposed Mechanisms of Anabolic Action

Two primary, non-mutually exclusive signaling pathways have been proposed to mediate the anabolic effects of 20-hydroxyecdysone in mammalian muscle cells.

A. Estrogen Receptor Beta (ERβ) Mediated Pathway: One hypothesis suggests that 20E elicits its hypertrophic effects through the activation of Estrogen Receptor Beta (ERβ).[6] Studies have shown that the anabolic effect of 20E on C2C12 myotubes can be antagonized by co-incubation with an anti-estrogen compound, indicating a shared mechanism with estradiol that is independent of the androgen receptor.[2][7] This ERβ-mediated action is thought to promote muscle growth without the undesirable side effects associated with ERα activation.[6]

B. G-Protein Coupled Receptor (GPCR) and PI3K/Akt Signaling: A second proposed mechanism involves a rapid, non-genomic pathway initiated at the cell membrane. According to this model, 20E binds to a currently unidentified G-protein coupled receptor (GPCR), triggering a signaling cascade.[1] This leads to the activation of Phospholipase C (PLC), an increase in intracellular calcium (Ca²⁺), and subsequent activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[1][3] Akt (also known as Protein Kinase B) is a central regulator of protein synthesis and cell growth.[8] Its activation is a key step in promoting muscle hypertrophy.

Quantitative Data on Anabolic Effects (in vitro)

The following table summarizes key quantitative findings from studies on 20-hydroxyecdysone (20E) using the C2C12 murine skeletal muscle cell line.

| Parameter Measured | Cell Line | Treatment & Concentration | Result | Reference |

| Protein Synthesis | C2C12 Myotubes | 20E | Up to 20% increase | [1] |

| Protein Synthesis | C2C12 Myotubes | 20E (dose-dependent) | Stimulation of [³H]leucine incorporation | [3] |

| Myotube Diameter | C2C12 Myotubes | 20E (1 µM) | Significant increase, comparable to DHT (1 µM) and IGF-1 (1.3 nM) | [6] |

| Glucose Uptake | C2C12 Myoblasts | 20E (0.1–100 µM) | Up to 1.5-fold increase | [4] |

| ATP Production | C2C12 Myoblasts | 20E (0.1–100 µM) | 1.2 to 1.5-fold increase | [4] |

| Myostatin Gene Expression | C2C12 Myotubes | 20E (1–10 µM) | Significant, dose-dependent inhibition | [7] |

Anti-Inflammatory and Metabolic Activities

Beyond anabolic effects, phytoecdysteroids and related compounds have demonstrated significant anti-inflammatory and metabolic regulatory properties.

Anti-Inflammatory Signaling

Studies on 20E indicate it can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] Specifically, it has been shown to prevent the phosphorylation of the p65 subunit of NF-κB, a key step in the activation of this pro-inflammatory cascade.[1] While direct data on this compound is lacking, a similarly named but structurally different compound, Pterostilbene (a stilbenoid, not an ecdysteroid), is a potent anti-inflammatory agent. Pterostilbene has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the p38 MAPK pathway in colon cancer cells.[9] A derivative of pterostilbene demonstrated an IC₅₀ of 0.7 µM for the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[10][11]

Metabolic Regulation

In vitro and in vivo studies have shown that 20E can improve both glucose and lipid metabolism.[4] In C2C12 myoblasts and NIH/3T3 fibroblasts, treatment with 20E increased glucose uptake and overall ATP production, suggesting an enhancement of cellular energy metabolism.[4] This aligns with reports of hypoglycemic and anti-obesity properties in animal models.[1]

Experimental Protocols

This section provides a generalized protocol for assessing the anabolic activity of a test compound like this compound or 20-hydroxyecdysone in a mammalian muscle cell line.

In Vitro Hypertrophy Assay Using C2C12 Cells

This protocol outlines the key steps from cell culture to the analysis of myotube hypertrophy.

A. Materials:

-

C2C12 mouse myoblast cell line

-

Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Differentiation Medium (DM): DMEM with 2% Horse Serum, 1% Penicillin-Streptomycin.[2]

-

Test Compound (e.g., this compound, 20E) dissolved in a suitable vehicle (e.g., DMSO).

-

Positive Controls: Dihydrotestosterone (DHT), Insulin-like Growth Factor-1 (IGF-1).[6]

-

Phosphate Buffered Saline (PBS), Glutaraldehyde, Triton X-100.

B. Procedure:

-

Cell Seeding: Plate C2C12 myoblasts in GM at a density that allows them to reach ~80-90% confluency within 48 hours.

-

Differentiation: Once confluent, aspirate GM and wash cells with PBS. Add DM to induce differentiation into myotubes. Culture for 4-6 days, replacing DM every 48 hours, until multinucleated myotubes are well-formed.

-

Treatment: Prepare serial dilutions of the test compound, positive controls, and a vehicle control in fresh DM. Treat the differentiated myotubes for 48-72 hours.[2]

-

Fixation and Imaging: Aspirate media, wash with PBS, and fix cells (e.g., with 4% glutaraldehyde). Image the myotubes using a microscope equipped with a camera. Glutaraldehyde fixation induces autofluorescence, which can be used for imaging.[2]

-

Analysis - Myotube Diameter: Using image analysis software (e.g., ImageJ), measure the diameter of at least 50 randomly selected myotubes per treatment group. Take multiple measurements along the length of each myotube and average them.

-

Analysis - Protein Content: For parallel wells, lyse the cells and perform a total protein quantification assay (e.g., BCA assay) to measure protein accretion.

-

Analysis - Western Blot: Lyse cells to extract protein and perform Western blotting to analyze the phosphorylation status of key signaling proteins, such as Akt (p-Akt Ser473) and its downstream targets, to probe the mechanism of action.

Conclusion and Future Directions

The available evidence, largely derived from studies on 20-hydroxyecdysone, strongly suggests that this compound and other phytoecdysteroids possess significant biological activity in mammalian cells, particularly in skeletal muscle. Their ability to promote protein synthesis and hypertrophy through non-androgenic pathways, such as ERβ activation or GPCR-mediated PI3K/Akt signaling, makes them attractive candidates for therapeutic development in conditions of muscle wasting (sarcopenia, cachexia) and for applications in sports nutrition.

However, a significant knowledge gap remains concerning this compound itself. Future research must focus on:

-

Directly investigating this compound: Conducting head-to-head comparative studies between this compound and 20E to determine if their potency and mechanisms of action are equivalent.

-

Receptor Identification: Elucidating the specific membrane receptor(s) (e.g., the putative GPCR) that mediate the rapid, non-genomic effects of these compounds.

-

In Vivo Validation: Translating the promising in vitro findings into well-controlled animal and human clinical trials to validate their efficacy and safety for anabolic, metabolic, and anti-inflammatory applications.

This guide provides a foundational framework for professionals entering this exciting area of research, highlighting the current understanding and the critical questions that remain to be answered.

References

- 1. mdpi.com [mdpi.com]

- 2. dshs-koeln.de [dshs-koeln.de]

- 3. Effect of 20-Hydroxyecdysone on Proteolytic Regulation in Skeletal Muscle Atrophy | In Vivo [iv.iiarjournals.org]

- 4. 20-Hydroxyecdysone Boosts Energy Production and Biosynthetic Processes in Non-Transformed Mouse Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioone.org [bioone.org]

- 6. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AKT-mTOR Signaling | GeneTex [genetex.com]

- 9. Anti-inflammatory action of pterostilbene is mediated through the p38 MAPK pathway in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Pterosterone Structure-Activity Relationship Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of pterosterone, a phytoecdysteroid with noted biological activities. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development efforts in this area. While a comprehensive SAR study on a wide range of this compound derivatives is not extensively available in public literature, this guide consolidates the existing knowledge on this compound and related ecdysteroids to inform future research directions.

Quantitative Data on this compound and its Derivatives

Quantitative data on the biological activity of a broad series of this compound derivatives is limited. However, some studies have reported the cytotoxic effects of this compound and its naturally occurring acetonide derivative. For a broader understanding of ecdysteroid SAR, data for other relevant ecdysteroids are also included.

Table 1: Cytotoxicity of this compound and Related Ecdysteroids

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| This compound | LU-1 (Human lung carcinoma) | Cytotoxic | >100 | [1] |

| MCF-7 (Human breast carcinoma) | Cytotoxic | >100 | [1] | |

| HepG2 (Human hepatocellular carcinoma) | Cytotoxic | >100 | [1] | |

| This compound 20,22-acetonide | LU-1 (Human lung carcinoma) | Cytotoxic | 60.14 | [1] |

| MCF-7 (Human breast carcinoma) | Cytotoxic | 54.65 | [1] | |

| HepG2 (Human hepatocellular carcinoma) | Cytotoxic | 59.67 | [1] | |

| Ponasterone A 20,22-acetonide | LU-1 (Human lung carcinoma) | Cytotoxic | 55.30 | [1] |

| MCF-7 (Human breast carcinoma) | Cytotoxic | 56.43 | [1] | |

| HepG2 (Human hepatocellular carcinoma) | Cytotoxic | 51.59 | [1] | |

| 20-Hydroxyecdysone | Multiple | Anabolic | - | [2][3] |

Note: A lower IC50 value indicates greater potency.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activity of this compound and its analogs. The following sections provide methodologies for key assays and a general synthetic strategy.

In Vitro Anabolic Activity: C2C12 Myotube Hypertrophy Assay

The anabolic potential of this compound derivatives can be assessed by measuring their ability to induce hypertrophy in C2C12 mouse myoblast-derived myotubes.[2][3][4]

2.1.1. Cell Culture and Differentiation

-

Cell Maintenance: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 4 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Differentiation: When cells reach 80-90% confluency, switch the growth medium to a differentiation medium consisting of DMEM supplemented with 2% horse serum and the same antibiotics.

-

Myotube Formation: Maintain the cells in the differentiation medium for 5-7 days, replacing the medium every 48 hours, to allow the myoblasts to fuse and form multinucleated myotubes.

2.1.2. Treatment and Analysis

-

Compound Treatment: Prepare stock solutions of this compound derivatives in a suitable solvent (e.g., DMSO). Dilute the stock solutions in the differentiation medium to the desired final concentrations. Treat the differentiated myotubes with the compounds for a specified period (e.g., 24-72 hours). A vehicle control (medium with the same concentration of solvent) should be included.

-

Myotube Diameter Measurement:

-

Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Stain the myotubes with an antibody against a muscle-specific protein, such as myosin heavy chain (MHC), followed by a fluorescently labeled secondary antibody.

-

Alternatively, for a simpler morphological assessment, glutaraldehyde-induced autofluorescence can be utilized.[2]

-

Capture images using a fluorescence microscope.

-

Measure the diameter of a significant number of myotubes (e.g., at least 50 per treatment group) at multiple points along their length using image analysis software.

-

-

Data Analysis: Calculate the average myotube diameter for each treatment group and compare it to the vehicle control to determine the hypertrophic effect. Statistical significance can be assessed using appropriate tests like ANOVA followed by post-hoc tests.

Ecdysone Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of this compound derivatives to the ecdysone receptor (EcR), which is a key target for ecdysteroids in insects.

2.2.1. Preparation of Receptor and Radioligand

-

Receptor Source: Utilize a source of ecdysone receptor, which can be a protein extract from insect cells (e.g., Sf9 cells) that overexpress the EcR and its heterodimeric partner Ultraspiracle (USP), or purified recombinant EcR/USP proteins.

-

Radioligand: A radiolabeled ecdysteroid with high affinity for the receptor, such as [³H]ponasterone A, is commonly used.

2.2.2. Binding Assay Protocol [5][6][7]

-

Incubation: In a microplate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (this compound derivative). A control with no unlabeled competitor (total binding) and a control with a high concentration of an unlabeled potent ecdysteroid (non-specific binding) should be included.

-

Equilibration: Incubate the plate at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter that traps the receptor-ligand complex.

-

Quantification: Wash the filters to remove unbound radioligand. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant), which reflects the binding affinity of the test compound, can be calculated from the IC50 value using the Cheng-Prusoff equation.

General Strategy for the Synthesis of this compound Derivatives

The synthesis of this compound derivatives, such as ethers and esters, can be achieved through the modification of its hydroxyl groups. A general approach involves the following steps:

-

Protection of Reactive Groups: Due to the presence of multiple hydroxyl groups with varying reactivity, selective protection may be necessary to achieve modification at a specific position. For instance, the vicinal diols can be protected as acetonides.

-

Derivatization Reaction:

-

Esterification: React the protected or unprotected this compound with an appropriate acyl chloride or carboxylic anhydride in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding ester.

-

Etherification: Treat the this compound with an alkyl halide in the presence of a base (e.g., sodium hydride) in an appropriate solvent to yield the ether derivative.

-

-

Deprotection: If protecting groups were used, they are removed in the final step to yield the desired derivative.

-

Purification and Characterization: The synthesized compounds are purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). The structure of the final products is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Signaling Pathways and Logical Relationships

The biological effects of this compound and related ecdysteroids are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways and logical relationships.

Ecdysone Receptor Signaling Pathway

Ecdysteroids primarily exert their effects in arthropods through the ecdysone receptor, a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP).

Proposed Anabolic Signaling of Ecdysteroids via Estrogen Receptor Beta

Recent studies suggest that the anabolic effects of ecdysteroids in mammals may be mediated through the estrogen receptor beta (ERβ), leading to downstream signaling that promotes muscle protein synthesis.[2][3]

General Workflow for this compound SAR Studies

A typical structure-activity relationship study for this compound would involve a cyclical process of design, synthesis, and biological evaluation.

Conclusion

The study of this compound's structure-activity relationships is an emerging field with significant potential for the development of new therapeutic agents, particularly in the area of anabolic and anti-cancer applications. While quantitative data for a wide range of this compound derivatives is still scarce, the methodologies and signaling pathways outlined in this guide provide a solid foundation for future research. The anabolic effects of ecdysteroids, potentially mediated by the estrogen receptor β pathway, represent a particularly promising avenue for investigation. Further systematic synthesis and biological evaluation of this compound analogs are necessary to fully elucidate their SAR and unlock their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ecdysteroids as non-conventional anabolic agent: performance enhancement by ecdysterone supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. physoc.org [physoc.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

Phytoecdysteroids Structurally and Functionally Similar to Pterosterone: A Technical Guide

Abstract: Phytoecdysteroids, a class of polyhydroxylated plant steroids, have garnered significant interest for their diverse pharmacological activities in mammals, including potent anabolic effects, without the androgenic side effects associated with conventional steroids. Pterosterone, a C29 ecdysteroid, is a notable member of this family. This technical guide provides an in-depth analysis of phytoecdysteroids structurally and functionally analogous to this compound, with a primary focus on 20-hydroxyecdysone and turkesterone. It summarizes comparative quantitative bioactivity, details the underlying signaling pathways, and furnishes comprehensive experimental protocols for the evaluation of these compounds. This document is intended to serve as a core reference for researchers investigating the therapeutic potential of phytoecdysteroids.

Core Phytoecdysteroid Analogs of this compound

Phytoecdysteroids are characterized by a cyclopentanoperhydrophenanthrene skeleton, a cis-fused A/B ring junction (5β-H), a 7-en-6-one chromophore, and a 14α-hydroxy group.[1][2] They are structurally similar to insect molting hormones.[2] this compound is an analog of 20-hydroxyecdysone, the most common phytoecdysteroid.[3] The primary analogs discussed herein share this core structure with variations primarily in the side-chain hydroxylation.

-

20-Hydroxyecdysone (Ecdysterone): The most abundant and widely studied phytoecdysteroid.[4][5] It serves as the primary benchmark for comparative studies. It is found in plants like Rhaponticum carthamoides and spinach.[6]

-

Turkesterone: An analog of 20-hydroxyecdysone possessing an additional 11α-hydroxyl group.[7] It is considered one of the most potent anabolic phytoecdysteroids and is primarily extracted from plants of the Ajuga genus.[8][9]

-

Ponasterone A: A highly active C27 ecdysteroid, notable for its high binding affinity to the insect ecdysone receptor (EcR). It is frequently used as a high-affinity radioligand in competitive binding assays and as an inducer in EcR-based gene-switch systems.[8][10]

Comparative Quantitative Bioactivity

The anabolic and biological activities of this compound analogs are typically evaluated through both in vitro cellular assays and in vivo animal models. The following tables summarize key quantitative data from the scientific literature.

Table 1: Ecdysone Receptor (EcR) Binding Affinity (Note: Data is primarily from insect EcR, as phytoecdysteroids do not bind to mammalian androgen receptors.[8] Ponasterone A is the standard ligand for these assays.)

| Compound | Receptor Complex | Dissociation Constant (Kd) | Organism/System |

| Ponasterone A | EcR (monomer) | 55 nM | Chilo suppressalis (Lepidoptera) |

| Ponasterone A | EcR/USP (heterodimer) | 1.2 nM | Chilo suppressalis (Lepidoptera) |

| Ponasterone A | EcR/USP (heterodimer) | 0.8 nM | Drosophila melanogaster |

| Ponasterone A | EcR/USP (heterodimer) | 2.8 nM | Aedes aegypti |

| Turkesterone | DmEcR/DmUSP | ~100-fold lower activity vs. 20-HE | Drosophila melanogaster BII Bioassay |

Data compiled from multiple sources.[1][4][7]

Table 2: In Vitro Anabolic Activity in C2C12 Skeletal Myotubes

| Compound | Concentration | Observed Effect | Reference |

| 20-Hydroxyecdysone | 1 µM | Significant increase in myotube diameter, comparable to 1 µM Dihydrotestosterone (DHT) and 1.3 nM IGF-1. | [5] |

| 20-Hydroxyecdysone | N/A | Up to 20% increase in protein synthesis. | [8] |

| Turkesterone | N/A | Potent stimulator of protein synthesis (qualitative). | [8] |

Table 3: In Vivo Anabolic Effects in Rodent Models

| Compound | Dose | Animal Model | Observed Effect | Reference |

| 20-Hydroxyecdysone | 5 mg/kg/day (21 days) | Wistar Rats | Stronger hypertrophic effect on soleus muscle fiber size than metandienone at the same dose. | [5] |

| 20-Hydroxyecdysone | N/A | Rats | Increased grip strength. | [11] |

Signaling Pathways of Phytoecdysteroid Action

The mechanisms by which phytoecdysteroids exert their effects differ significantly between invertebrates and mammals.

Canonical Invertebrate Pathway: EcR/USP Heterodimer

In arthropods, ecdysteroids function as hormones regulating molting and development. The active hormone (e.g., 20-hydroxyecdysone) binds to a nuclear receptor complex formed by the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), an ortholog of the vertebrate Retinoid X Receptor (RXR).[11] This ligand-bound heterodimer then binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) in the promoter regions of target genes, thereby activating a cascade of gene transcription.[3][12]

Proposed Mammalian Pathway: PI3K/Akt Signaling

In mammals, phytoecdysteroids do not operate through androgen receptors.[13] Their anabolic effects, particularly on muscle tissue, are largely attributed to the activation of the PI3K/Akt signaling pathway, a central regulator of protein synthesis and cell growth.[8][13] Activation of this pathway leads to the phosphorylation of Akt (also known as Protein Kinase B).[2] Some evidence also suggests that the anabolic effects of ecdysterone may be mediated through Estrogen Receptor beta (ERβ), which can subsequently trigger the PI3K/Akt cascade.[2][5] This activation promotes protein synthesis, leading to muscle cell hypertrophy.

Key Experimental Methodologies

A standardized workflow is essential for the evaluation of novel phytoecdysteroids. The following diagram and protocols outline the key stages from extraction to in vivo analysis.

Protocol: C2C12 Myotube Hypertrophy Assay

This in vitro assay is a standard method for assessing the direct anabolic effects of compounds on skeletal muscle cells.[14][15]

-

Cell Seeding and Proliferation:

-

Differentiation:

-

Aspirate the GM and wash the cells once with Phosphate-Buffered Saline (PBS).

-

Replace GM with Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin/Streptomycin.[6]

-

Culture the cells for 4-6 days to allow myoblasts to fuse and form multinucleated myotubes. Refresh the DM every 48 hours.

-

-

Treatment:

-

Analysis (Morphometry):

-

Fix the cells with 4% paraformaldehyde or ice-cold 100% methanol for 10-15 minutes.[6]

-

Wash with PBS and acquire images using a phase-contrast or fluorescence microscope.

-

Using image analysis software (e.g., ImageJ), measure the diameter of the myotubes. For each myotube, take 5-10 measurements at regular intervals along its length to calculate an average diameter.[6]

-

Measure at least 50-100 myotubes per treatment group across multiple independent experiments to ensure statistical power.[6]

-

Protocol: Competitive Radioligand Binding Assay for EcR

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known high-affinity radioligand for the ecdysone receptor.[17][18]

-

Receptor Preparation:

-

Prepare membrane homogenates from cells or tissues expressing the EcR/USP receptor complex.[5]

-

Alternatively, express and purify recombinant EcR and USP proteins (e.g., using an in vitro transcription/translation system).

-

Determine the total protein concentration of the preparation using a BCA assay.[5]

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format in a suitable binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[5]

-

To each well, add:

-

The receptor preparation (e.g., 50-100 µg protein).

-

A fixed concentration of a high-affinity radioligand (e.g., [³H]-Ponasterone A) near its Kd value.

-

A range of concentrations of the unlabeled test compound (competitor), typically spanning several orders of magnitude.

-

-

Include controls for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of an unlabeled agonist like Ponasterone A).

-

-

Incubation and Filtration:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[5]

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a buffer like 0.3% polyethyleneimine (PEI).[5]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.[5]

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

-

Protocol: Western Blot Analysis for Akt Phosphorylation

This protocol quantifies the activation of the Akt pathway by measuring the ratio of phosphorylated Akt (p-Akt) to total Akt.

-

Cell Treatment and Lysis:

-

Culture and treat cells (e.g., C2C12 myotubes) as described in Protocol 4.1 for various time points.

-

Wash cells with ice-cold PBS and lyse them on ice using RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors (critical for preserving phosphorylation).[8]

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet debris. Collect the supernatant.[8]

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[8]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). (Note: BSA is preferred over milk for phospho-antibodies to reduce background).[11]

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., rabbit anti-p-Akt Ser473) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[8]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[4]

-

Wash the membrane again three times with TBST.

-

-

Detection and Normalization:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.[8]

-

Quantify the band intensities using densitometry software.

-

Crucially , strip the membrane and re-probe with a primary antibody for total Akt . Following this, re-probe again for a loading control protein (e.g., β-actin or GAPDH).

-

Normalize the p-Akt signal to the total Akt signal for each sample. Then, normalize this ratio to the loading control to ensure accurate comparison between lanes.[4] Express results as a fold change relative to the untreated control.

-

References

- 1. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. physoc.org [physoc.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. gelomics.com [gelomics.com]

- 10. mdpi.com [mdpi.com]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 13. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dshs-koeln.de [dshs-koeln.de]

- 15. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

Pterosterone as a Secondary Metabolite in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterosterone, a polyhydroxylated steroid, is a member of the phytoecdysteroid family of secondary metabolites found in a variety of plant species. Phytoecdysteroids are analogues of insect molting hormones and are primarily involved in plant defense mechanisms against phytophagous insects. This technical guide provides an in-depth overview of this compound, covering its biosynthesis, physiological roles, and occurrence in the plant kingdom. Detailed experimental protocols for its extraction, purification, and quantification are presented, alongside a discussion of its putative signaling pathway in plant cells. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of phytochemistry, drug development, and plant science.

Introduction

This compound (C₂₇H₄₄O₇) is a naturally occurring phytoecdysteroid, a class of plant-derived steroids structurally similar to insect molting hormones.[1] These compounds are synthesized by plants as a defense mechanism against insect herbivores.[2] When ingested by insects, phytoecdysteroids can disrupt the molting process, leading to developmental abnormalities and mortality. This compound has been identified in a range of plant species, including Gomphrena globosa, Blandfordia punicea, Vitex madiensis, and the fern Acrostichum aureum.[1][3][4] Beyond its role in plant defense, this compound and other phytoecdysteroids have garnered interest for their potential pharmacological activities. This guide provides a detailed examination of this compound as a plant secondary metabolite.

Occurrence and Quantitative Data

This compound is found in various plant species, often as part of a complex mixture of different phytoecdysteroids.[5] While specific quantitative data for this compound is scarce in the literature, data for the closely related and abundant phytoecdysteroid, 20-hydroxyecdysone (20E), can provide a representative overview of phytoecdysteroid concentrations in different plant tissues. The concentration of these compounds can vary significantly depending on the plant species, tissue type, and developmental stage.[6]

Table 1: Representative Quantitative Data of 20-Hydroxyecdysone (20E) in Various Plant Species

| Plant Species | Plant Part | 20E Concentration (µg/g dry weight) | Reference |

| Spinacia oleracea (Spinach) | Leaves | 10.3 - 50 | [6] |

| Chenopodium quinoa (Quinoa) | Seeds | High concentrations | [2] |

| Rhaponticum carthamoides | Plant | Up to 1.5% of dry weight | [6] |

| Cyanotis arachnoidea | Plant | 4-5% of dry weight | [6] |

| Silene species | Reproductive parts | Up to 34% of dry weight in some species | [7] |

Note: This table presents data for 20-hydroxyecdysone as a representative phytoecdysteroid due to the limited availability of specific quantitative data for this compound.

Biosynthesis of this compound

The biosynthesis of this compound, like other phytoecdysteroids, originates from the mevalonate pathway, with acetyl-CoA serving as the initial precursor.[2] The pathway proceeds through the formation of sterols, such as cholesterol or campesterol. While the complete biosynthetic pathway of this compound in plants has not been fully elucidated, it is hypothesized to proceed through a series of hydroxylation steps from a sterol precursor, catalyzed by cytochrome P450 (CYP) enzymes.[8][9] The biosynthesis of the related 20-hydroxyecdysone involves several CYP enzymes, including those from the CYP85, CYP90, and CYP724B families.[8]

Below is a putative biosynthetic pathway for this compound, inferred from the known pathways of cholesterol and 20-hydroxyecdysone biosynthesis.

References

- 1. This compound | C27H44O7 | CID 441836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial activity and structure elucidation of this compound, a naturally occurring phytoecdysteroid isolated from the leaves of Vitex madiensis Oliv. (Lamiaceae): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Frontiers | Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections [frontiersin.org]

- 5. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytoecdysteroids: Quantification in Selected Plant Species and Evaluation of Some Effects on Gastric Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distribution and biosynthesis of 20-hydroxyecdysone in plants of Achyranthes japonica Nakai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone - PMC [pmc.ncbi.nlm.nih.gov]

Initial Pharmacological Screening of Pterosterone: A Technical Overview

To Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the initial pharmacological screening of Pterosterone, a phytoecdysteroid compound. It is important to note at the outset that while this compound is a known natural compound, the publicly available scientific literature on its specific pharmacological effects—particularly in the areas of anti-inflammatory, antioxidant, anti-cancer, and metabolic activities—is limited. The research landscape is significantly more robust for a structurally related stilbenoid, Pterostilbene .

Consequently, this document will first summarize the available findings on this compound and then, with clear distinction, provide a comprehensive overview of the pharmacological screening of Pterostilbene to serve as a potential reference point for future research on this compound, given the potential for analogous activities.

Part 1: this compound - Available Pharmacological Data

This compound is a naturally occurring phytoecdysteroid found in various plant species. Phytoecdysteroids as a class are recognized for a range of biological activities.[1][2][3] However, specific in-depth studies on this compound are sparse.

Anticancer Effects

Limited research has indicated that this compound may possess cytotoxic properties against certain cancer cell lines. One study reported its activity, though detailed quantitative data and mechanistic pathways were not extensively elaborated.

Antimicrobial Effects

There is some evidence of this compound's antimicrobial activity, which has been a primary focus of the limited research on this compound.

Note: Due to the scarcity of detailed experimental protocols, quantitative data tables, and signaling pathway analyses for this compound in the public domain, the following sections will focus on the extensive research available for Pterostilbene. This is intended to provide a methodological and conceptual framework that could guide future investigations into this compound.

Part 2: Pterostilbene - A Comprehensive Pharmacological Profile as a Reference

Pterostilbene is a dimethylated analog of resveratrol and has been the subject of numerous studies, revealing a wide array of pharmacological effects.

Anti-inflammatory Effects

Pterostilbene has demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways.

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| Pterostilbene Derivative E2 | Nitric Oxide (NO) Production | 0.7 ± 0.15 | RAW 264.7 | [4] |

| Pterostilbene Derivative D4 | Nitric Oxide (NO) Production | 8.07 ± 2.08 | RAW 264.7 | [4] |

| Pterostilbene Derivative D5 | Nitric Oxide (NO) Production | 5.43 ± 0.96 | RAW 264.7 | [4] |

| Pterostilbene Derivative 47 | IL-1β Secretion | 0.56 | - | [5] |

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

-

Treatment: Cells are pre-treated with various concentrations of Pterostilbene derivatives for 1 hour.

-

Inflammation Induction: Lipopolysaccharide (LPS) (1 µg/mL) is added to the wells to induce an inflammatory response and NO production.

-

Incubation: The plates are incubated for another 24 hours.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the LPS-induced NO production.

Pterostilbene exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory mediators.[4]

Antioxidant Effects

Pterostilbene is a potent antioxidant, capable of scavenging various free radicals.

-

Reagent Preparation: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Sample Preparation: Various concentrations of Pterostilbene are prepared in methanol.

-